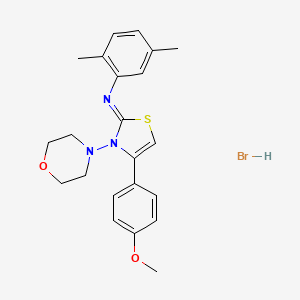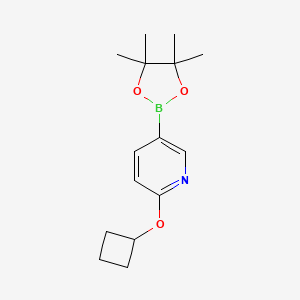
benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate, is a pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their utility in various chemical reactions and have been extensively studied for their potential applications in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with 1,3-dicarbonyl compounds. In the case of benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate, the synthesis would likely involve the formation of a pyrazole ring followed by subsequent functionalization with a tetrahydropyran moiety and a carbamate group. The papers provided do not directly describe the synthesis of this specific compound, but they do offer insights into similar synthetic processes. For example, the synthesis of 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates involves treating hydroxypyrazoles with methyl isocyanate to yield corresponding carbamates . This suggests that a similar approach could be used for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms in the ring, which can influence the electronic properties of the molecule. X-ray crystallography is a common technique used to determine the precise molecular structure of such compounds. For instance, the crystal structure of a related pyrazole derivative was determined, revealing a twisted conformation between the pyrazole and thiophene rings . This information is valuable as it can help predict the molecular geometry and potential reactive sites of benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate.
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions, including cycloadditions, substitutions, and transformations into other heterocyclic compounds. The reactivity of these compounds can be influenced by the substituents attached to the pyrazole ring. For example, reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with hydroxylamines and carbazates lead to the formation of various N-substituted pyrazole derivatives . This indicates that the benzyl carbamate group in the target compound could also undergo similar reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of functional groups like carbamates can affect these properties. For instance, the thermal stability of polytopic azoles was assessed through thermal analyses, showing high chemical and thermal stability . This suggests that benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate may also exhibit similar stability profiles, which is important for its potential applications.
Aplicaciones Científicas De Investigación
Vibrational and Spectroscopic Studies
A comprehensive experimental and theoretical study on the vibrational and electronic properties of a related compound, Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate (BPMC), was conducted. This research involved recording the FT-IR and FT-Raman spectra in solid phase and the UV absorption spectrum in ethanol solution. The study provided insights into the molecular geometries, vibrational spectra, electronic, and nonlinear optical properties, alongside thermodynamic characteristics of the molecule (Rao et al., 2016).
Synthetic Applications
In the realm of synthetic chemistry, novel methodologies for creating 1,2,5-trisubstituted benzimidazoles as potential antitumor agents were explored. These compounds were synthesized through a four-step strategy, highlighting the versatile synthetic utility of related compounds in developing pharmacologically active molecules (Abonía et al., 2011).
Mechanochemical Synthesis
The use of 1,1′-Carbonyldiimidazole (CDI) in mechanochemical synthesis of carbamates was demonstrated, providing an eco-friendly approach for the preparation of compounds like N-methyl-O-benzyl carbamate. This method enhances the reactivity of alcohols and carbamoyl-imidazole intermediates, offering a sustainable synthesis pathway (Lanzillotto et al., 2015).
Antimicrobial Activities
Research into the synthesis and antimicrobial activities of new pyrazoles, oxadiazoles, and isoxazole bearing benzofuran moiety revealed the potential of these compounds in combating bacterial and fungal infections. This highlights the biological activity and application of similar structures in developing antimicrobial agents (Siddiqui et al., 2013).
Catalytic Applications
The catalytic efficiency of Au(I) in the intramolecular exo-hydrofunctionalization of allenes, including reactions involving benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate, was explored. This study showcases the role of such compounds in facilitating the formation of various heterocycles, including piperidine derivatives and oxygen heterocycles, through Au-catalyzed cyclization processes (Zhang et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
benzyl N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c21-17(23-13-15-4-2-1-3-5-15)19-16-10-18-20(12-16)11-14-6-8-22-9-7-14/h1-5,10,12,14H,6-9,11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCRFGXTZTXEJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B3012136.png)
![2-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B3012138.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B3012139.png)



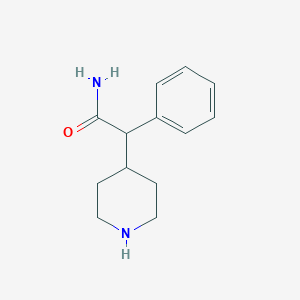

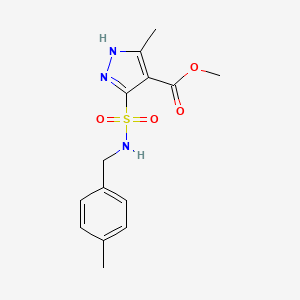
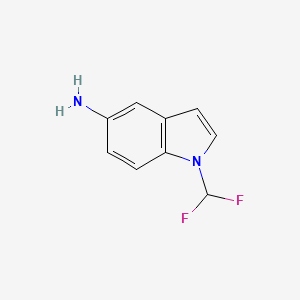

![[1-(4-Aminobutyl)pyrrolidin-2-yl]methanol](/img/structure/B3012155.png)
